molecular formula C15H24OS B3846538 1,2,5-Trimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene

1,2,5-Trimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene

Cat. No.: B3846538
M. Wt: 252.4 g/mol
InChI Key: JKLORFWTVNCATG-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with three methyl groups and a propan-2-ylsulfanylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene typically involves multiple steps. One common method starts with the preparation of the benzene ring with the desired substituents. The introduction of the propan-2-ylsulfanylpropoxy group can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the propan-2-ylsulfanylpropoxy moiety. Reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the sulfur atom.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1,2,5-Trimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The propan-2-ylsulfanylpropoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or cellular transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trimethylbenzene: A simpler analog with three methyl groups on the benzene ring.

    1,3,5-Trimethylbenzene: Another isomer with a different arrangement of methyl groups.

    1,2,4-Trimethylbenzene:

Uniqueness

1,2,5-Trimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene is unique due to the presence of the propan-2-ylsulfanylpropoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such functionalities are required.

Properties

IUPAC Name

1,2,5-trimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24OS/c1-11(2)17-8-6-7-16-15-10-12(3)9-13(4)14(15)5/h9-11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLORFWTVNCATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCSC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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